N-benzyl-2-{[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzyl group, a nitrophenyl group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the tetrahydrobenzothiophene core.
Attachment of the Nitrophenyl Group: This is typically done through a condensation reaction with a nitrophenyl aldehyde.
Final Assembly: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its complex structure and potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Its derivatives can be used to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The benzyl group can enhance the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-2,2-DIMETHOXYETHANAMINE: Similar in structure but lacks the tetrahydrobenzothiophene core.
4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL: Contains the nitrophenyl group but lacks the benzyl and tetrahydrobenzothiophene groups.
Uniqueness
N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a benzyl group, a nitrophenyl group, and a tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-benzyl-2-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H25N3O5S/c1-32-20-12-17(19(28(30)31)13-21(20)33-2)15-27-25-23(18-10-6-7-11-22(18)34-25)24(29)26-14-16-8-4-3-5-9-16/h3-5,8-9,12-13,15H,6-7,10-11,14H2,1-2H3,(H,26,29)/b27-15- |
InChI Key |
WENPLLGDZYIPFV-DICXZTSXSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N\C2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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